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Compound of Interest

Compound Name: Fluralaner-13C2,15N,d3

Cat. No.: B12414883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for

conducting metabolism studies of the isoxazoline ectoparasiticide, fluralaner, using labeled

compounds. The protocols are designed to guide researchers in performing in vivo and in vitro

experiments to elucidate the metabolic fate of fluralaner.

Introduction
Fluralaner is a systemic insecticide and acaricide with a long-lasting efficacy. Understanding its

metabolism is crucial for assessing its safety and efficacy. Studies utilizing radiolabeled

compounds, such as [14C]-fluralaner, are the gold standard for determining the absorption,

distribution, metabolism, and excretion (ADME) of a drug. This document outlines the key

experimental protocols and data interpretation for such studies.

Comparative metabolism studies with [14C]-fluralaner have been conducted in rats, dogs, and

chickens, demonstrating a similar metabolic profile across these species.[1] The primary route

of elimination is through the feces, with the parent fluralaner being the major component found

in all tissues.[1][2][3]

Key Experimental Protocols
Protocol 1: In Vivo Metabolism and Excretion Balance
Study in Rodents (Rat Model)
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This protocol describes a study to determine the absorption, distribution, metabolism, and

excretion of [14C]-fluralaner in rats.

1. Materials and Reagents:

[14C]-Fluralaner (radiolabeled at a metabolically stable position)

Test animals: Sprague-Dawley rats (equal numbers of males and females)

Metabolism cages for separate collection of urine and feces

Scintillation fluid and vials

Liquid Scintillation Counter (LSC)

High-Performance Liquid Chromatography (HPLC) system with a radiodetector

Mass Spectrometer (MS)

Tissue homogenizer

Solvents for extraction (e.g., acetonitrile, methanol)

2. Experimental Procedure:

Dosing: A single oral dose of [14C]-fluralaner is administered to the rats. A typical dose for a

non-pharmacological effect study would be in the range of 10-50 mg/kg body weight.

Sample Collection:

Urine and feces are collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, 72-

96, 96-120, 120-144, and 144-168 hours) post-dosing.[1]

Blood samples are collected at predetermined time points to determine the

pharmacokinetic profile.

At the end of the collection period, animals are euthanized, and tissues (liver, kidney, fat,

muscle, etc.) are harvested.[1]
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Sample Analysis:

Radioactivity Quantification: The total radioactivity in urine, feces, and tissue homogenates

is determined by LSC.

Metabolite Profiling: Urine, feces extracts, and plasma are analyzed by HPLC with

radiodetection to separate the parent compound from its metabolites.

Metabolite Identification: The structure of the metabolites is elucidated using LC-MS/MS.

3. Data Analysis:

Calculate the percentage of the administered radioactive dose recovered in urine and feces

over time to determine the primary route of excretion.

Determine the concentration of total radioactivity and the proportion of parent drug and

metabolites in plasma and tissues.

Construct a metabolic pathway based on the identified metabolites.

Protocol 2: In Vitro Metabolism Study using Liver
Microsomes
This protocol is designed to investigate the potential for hepatic metabolism of fluralaner and

identify the enzymes involved.

1. Materials and Reagents:

[14C]-Fluralaner

Liver microsomes (from relevant species, e.g., rat, dog, human)

NADPH regenerating system (or NADPH)

Phosphate buffer (pH 7.4)

Incubator or water bath (37°C)
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Solvents for extraction (e.g., acetonitrile)

HPLC with radiodetection

LC-MS/MS

2. Experimental Procedure:

Incubation:

Prepare an incubation mixture containing liver microsomes, [14C]-fluralaner, and

phosphate buffer.

Pre-incubate the mixture at 37°C for a few minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate for a specific period (e.g., 0, 15, 30, 60, 120 minutes).

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Sample Analysis:

Centrifuge the terminated incubation mixture to pellet the protein.

Analyze the supernatant by HPLC with radiodetection to separate and quantify the parent

drug and any metabolites formed.

Use LC-MS/MS to identify the structure of the metabolites.

3. Data Analysis:

Calculate the rate of disappearance of the parent compound to determine the metabolic

stability.

Identify the metabolites formed and compare them to those observed in vivo.

Quantitative Data Summary
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The following tables summarize the pharmacokinetic parameters of fluralaner in dogs. While

these studies did not use labeled compounds, they provide essential information on the

behavior of fluralaner in a target species.

Table 1: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Oral

Administration

Dose (mg/kg
BW)

Cmax (ng/mL) Tmax (days)
AUC
(ng·day/mL)

t1/2 (days)

12.5 879 ± 223 1 9,350 ± 2,130 12.4 ± 2.9

25 1,530 ± 388 1 18,900 ± 4,370 15.3 ± 4.3

50 2,270 ± 833 1 30,800 ± 10,200 14.3 ± 3.4

Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]

Table 2: Pharmacokinetic Parameters of Fluralaner in Dogs Following a Single Intravenous

Administration

Dose (mg/kg
BW)

Clearance
(L/kg/day)

Volume of
Distribution
(L/kg)

Mean
Residence
Time (days)

t1/2 (days)

12.5 0.14 ± 0.03 3.1 ± 0.6 20.1 ± 3.8 15.1 ± 3.1

Data adapted from pharmacokinetic studies in Beagle dogs.[4][5]

Visualizations
Diagram 1: Experimental Workflow for In Vivo Metabolism Study
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Caption: Workflow for an in vivo metabolism study of [14C]-fluralaner.

Diagram 2: Proposed Metabolic Pathway of Fluralaner
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Caption: Proposed metabolic pathways for fluralaner.[1]

Discussion and Conclusion
The metabolism of fluralaner has been investigated using radiolabeled compounds, confirming

that it undergoes several metabolic transformations, although the parent compound remains

the major component in tissues. The primary metabolic pathways include hydroxylation, N-

dealkylation, and amide hydrolysis, followed by conjugation reactions.[1] The predominant

route of excretion is via the feces.

The protocols outlined in these application notes provide a robust framework for conducting

detailed metabolism studies of fluralaner. By employing these methods, researchers can gain a

comprehensive understanding of the ADME properties of this important veterinary drug,

contributing to its safe and effective use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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